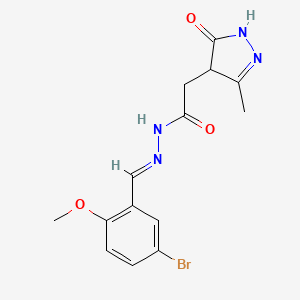![molecular formula C19H23N3O4S B5751294 N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BRL-15572, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by scientists at GlaxoSmithKline and has since been the subject of numerous research studies.
作用机制
N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by binding to the 5-HT6 receptor and preventing its activation by serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and other physiological processes. By inhibiting the activity of this receptor, this compound may help to improve cognitive function, reduce appetite, and stabilize mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function and memory, reduce appetite and body weight, and improve mood. It has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is that it is a highly specific inhibitor of the 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is that it has relatively low potency compared to other 5-HT6 receptor inhibitors, which can make it difficult to achieve complete inhibition of the receptor in some experiments.
未来方向
There are several potential future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of more potent inhibitors of the 5-HT6 receptor, which could have greater therapeutic potential for the treatment of Alzheimer's disease, obesity, and depression. Another area of interest is the use of this compound as a tool for studying the role of the 5-HT6 receptor in various physiological processes, such as learning and memory, appetite regulation, and mood. Finally, there is potential for the development of this compound as a diagnostic tool for Alzheimer's disease, as the 5-HT6 receptor has been implicated in the pathogenesis of this condition.
合成方法
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several key steps, including the condensation of 4-methyl-1-piperazine and 4-nitrophenylsulfonamide, followed by reduction of the nitro group and cyclization to form the benzodioxine ring. The resulting compound is then sulfonated to produce the final product. The synthesis method has been optimized over time to improve yield and purity.
科学研究应用
N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of a specific type of protein known as the 5-HT6 receptor, which is involved in a variety of physiological processes including learning and memory, appetite regulation, and mood. Inhibition of this receptor has been proposed as a potential treatment for Alzheimer's disease, obesity, and depression.
属性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21-8-10-22(11-9-21)16-4-2-15(3-5-16)20-27(23,24)17-6-7-18-19(14-17)26-13-12-25-18/h2-7,14,20H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHYSVQEVWWUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
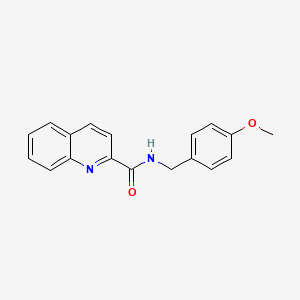
![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
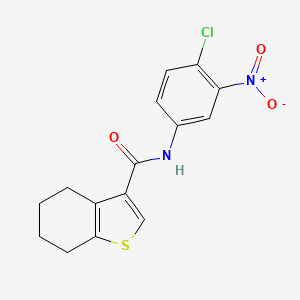
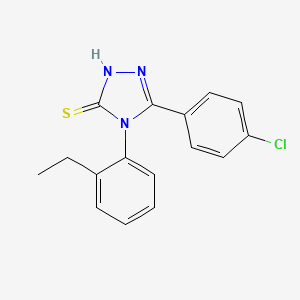
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)

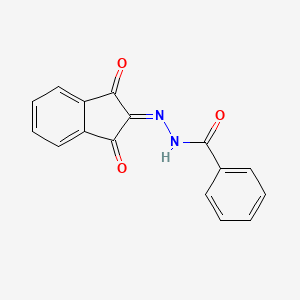
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)
